1-Boc-4-Cbz-amino-piperidine
Overview
Description
The compound 1-Boc-4-Cbz-amino-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. The Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) groups are commonly used as protecting groups in organic synthesis, particularly for amines. These groups are important for the synthesis of various heterocyclic compounds and can be used to create novel building blocks for drug discovery and development .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic materials such as piperidine carboxylic acids, pyridine, and benzyl chloride. For instance, the synthesis of N-Boc-piperidinyl derivatives can involve the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another approach includes the use of 1-Boc-piperidine-2-carboxylic acid methyl ester in nucleophilic substitution reactions to create spiro compounds . Additionally, orthogonally protected aziridinopiperidine has been synthesized from simple materials and used as a building block for 3-aminopiperidines .
Molecular Structure Analysis
The molecular structure and conformational preferences of this compound derivatives have been studied using spectroscopic methods and computational techniques. Density Functional Theory (DFT) calculations, including B3LYP and WB97XD methods with a 6-311++G(d,p) basis set, have been employed to determine optimized geometrical parameters and vibrational frequencies. Potential Energy Scan (PES) studies help in understanding the conformational stability of the molecule .
Chemical Reactions Analysis
The reactivity of this compound derivatives can be explored through various chemical reactions. The presence of Boc and Cbz protecting groups allows for selective reactions at other sites of the molecule. For example, the Boc group can be removed under acidic conditions, while the Cbz group can be removed by hydrogenation, providing access to the free amine for further functionalization . The reactivity of these compounds can also be studied using molecular docking to predict their interaction with biological targets such as protein receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. These studies provide insights into the electronic structure, including the HOMO-LUMO bandgap, which is crucial for understanding the chemical reactivity of the compound. The molecular electrostatic potential (MEP) and Fukui function can be used to identify reactive sites on the molecule. Additionally, thermodynamic parameters at different temperatures can be determined to understand the stability of these compounds .
Scientific Research Applications
Synthesis of Piperidine Derivatives
- Convenient Synthesis Routes : 1-Boc-4-Cbz-amino-piperidine is used in the synthesis of complex molecules such as 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives, demonstrating its utility in creating templates for targeting GPCR (G protein-coupled receptor) targets (Xie, Huang, Fang, & Zhu, 2004).
Applications in Combinatorial Chemistry
- Triazolyl-Substituted 3-Aminopiperidines : It's used to create orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serving as new scaffolds in combinatorial chemistry. This demonstrates its versatility in creating diverse chemical structures for various applications (Schramm, Saak, Hoenke, & Christoffers, 2010).
Exploration in Therapeutic Applications
- Potential Therapeutic Effects : There's research exploring its effects on binge-eating behavior and anxiety in rats. This suggests that this compound or its derivatives might have potential therapeutic applications, although the exact mechanism of action remains to be characterized (Guzmán-Rodríguez et al., 2021).
Spectroscopic and Structural Analysis
- Molecular Structure and Spectroscopy : It has been subject to detailed molecular structure and spectroscopic analysis, including FT-IR, FT-Raman, NMR, and molecular docking studies. This kind of analysis is crucial in understanding the physical and chemical properties of such compounds (Janani et al., 2020).
Novel Dendritic Melamines
- Dendrimer Synthesis : The compound is used in the synthesis of novel dendritic melamines, highlighting its role in creating complex molecular architectures. This application is significant in materials science and nanotechnology (Sacalis et al., 2019).
Asymmetric Synthesis
- Enantioselective Synthesis : It's utilized in the enantioselective synthesis of various N-heterocycles, which is a critical process in the production of pharmaceuticals and biologically active molecules (Seki, Tanaka, & Kitamura, 2012).
Mechanism of Action
Target of Action
Related compounds such as 4-aminopiperidine have been used in the synthesis of various inhibitors, including cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, ikkβ inhibitors, and orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . These targets play crucial roles in cell cycle regulation, immune response, and platelet aggregation.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Boc-4-Cbz-amino-piperidine . For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFRLAMTVIDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363850 | |
Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220394-97-8 | |
Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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